5-Nitrofuran-3-carbaldehyde
Overview
Description
5-Nitrofuran-3-carbaldehyde is a chemical compound belonging to the class of nitrofurans, which are derivatives of furan containing a nitro group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both a nitro group and an aldehyde group in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde in approximately 60% yield . Another method involves the hydrolysis of (5-nitrofuran-2-yl)methanediyl diacetate, which is synthesized by nitration of furfural .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of nitrating agents and reaction conditions is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution at the aldehyde group.
Major Products:
Oxidation: 5-Nitrofuran-3-carboxylic acid.
Reduction: 5-Aminofuran-3-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitrofuran-3-carbaldehyde and its derivatives often involves the formation of reactive intermediates. For example, in biological systems, nitrofuran compounds are reduced by bacterial nitroreductases to form electrophilic intermediates. These intermediates can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis . The molecular targets include enzymes involved in the citric acid cycle and other metabolic pathways.
Comparison with Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Nitrofuran-3-carboxylic acid
- 2-Acetyl-5-nitrofuran
Comparison: 5-Nitrofuran-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Compared to 5-Nitrofuran-2-carbaldehyde, it has different reactivity due to the position of the functional groups. The presence of an aldehyde group makes it more reactive in nucleophilic addition and substitution reactions compared to 5-Nitrofuran-3-carboxylic acid, which is more prone to decarboxylation and other carboxyl group-related reactions .
Properties
IUPAC Name |
5-nitrofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKABFOXHZRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516955 | |
Record name | 5-Nitrofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72918-24-2 | |
Record name | 5-Nitro-3-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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